molecular formula C4Cl2F4O3 B1329485 Chlorodifluoroacetic anhydride CAS No. 2834-23-3

Chlorodifluoroacetic anhydride

Cat. No. B1329485
CAS RN: 2834-23-3
M. Wt: 242.94 g/mol
InChI Key: VBJIFLOSOQGDRZ-UHFFFAOYSA-N
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Description

Chlorodifluoroacetic anhydride is a chemical compound that has been studied for its potential applications in various chemical reactions and its environmental presence. It is related to chlorodifluoroacetic acid (CDFA), which has been detected in environmental samples such as rain and snow, indicating its possible formation through the degradation of fluorocarbons .

Synthesis Analysis

The synthesis of chlorodifluoroacetic anhydride and related compounds has been explored in several studies. For instance, chlorodifluoroacetyl azide was prepared and characterized, providing insights into its conformational properties and decomposition reactions . Additionally, bis(chlorodifluoroacetyl) peroxide, generated in situ from chlorodifluoroacetic anhydride, has been used for chlorodifluoromethylation reactions, demonstrating the reagent's utility in organic synthesis . Chlorodifluoroacetic acid itself has been used as a starting material for Reformatskii-type reactions, offering an attractive method for synthesizing fluorine-containing molecules .

Molecular Structure Analysis

The molecular structure of chlorodifluoroacetic anhydride and its derivatives has been extensively studied using various spectroscopic techniques. For example, chlorodifluorothioacetic acid, synthesized from chlorodifluoroacetic anhydride, was characterized by NMR, IR, and Raman spectroscopy, and its conformational properties were analyzed . Similarly, chlorodifluoroacetyl isothiocyanate and chlorodifluoroacetyl isocyanate were synthesized and their structures were elucidated through spectroscopic studies and gas electron diffraction .

Chemical Reactions Analysis

Chlorodifluoroacetic anhydride participates in a variety of chemical reactions. It has been used to generate diacyl peroxide for allylic and amino-chlorodifluoromethylations of alkenes . The compound has also been involved in electron-induced reactions in molecular nanofilms, leading to the desorption of fragment anions and the formation of CO2 . Furthermore, chlorodifluoroacetic acid derivatives have been employed in the synthesis of difluoromethylene-functionalized compounds, showcasing the versatility of chlorodifluoroacetic anhydride in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorodifluoroacetic anhydride and its derivatives have been characterized in several studies. For instance, the environmental concentrations of CDFA were quantified using an in-situ derivatization technique, and its toxicity to aquatic macrophytes was assessed, suggesting that it does not pose an acute risk at current environmental levels . The reactivity of chlorodifluoroacetic anhydride in the formation of bis(chlorodifluoroacetyl) peroxide and its application in chlorodifluoromethylation reactions highlight its chemical properties . Additionally, the conformational properties of chlorodifluorothioacetic acid were studied, providing information on its stability and behavior in different phases .

Scientific Research Applications

1. Photolytic Studies

Chlorodifluoroacetic anhydride has been studied for its photolytic properties. The photolysis of its vapor, particularly using 248 nm radiation, was analyzed, revealing quantum yields of various products like CO, CO2, and CF2Cl2. These findings are significant in understanding the chemical's behavior under light exposure and its potential applications in photochemistry (Watkins & Whittle, 1984).

2. Mediating Chemical Reactions

Research has developed a practical chlorodifluoromethylation reaction using chlorodifluoroacetic anhydride. This process involves creating diacyl peroxide in situ from the anhydride, demonstrating its utility in mediating allylic and amino-chlorodifluoromethylations of alkenes. This finding is important for synthetic chemistry applications (Kawamura et al., 2018).

3. Synthesis of Fluorinated Compounds

Chlorodifluoroacetic anhydride has been evaluated for its role in synthesizing potential bifunctional fluorinated synthons. This includes reactions with acid chlorides under specific conditions, leading to chlorodifluoromethyl ketones and other fluorinated compounds. Such applications are valuable in the field of fluorine chemistry (Diter, Magnier, & Blazejewski, 2007).

4. Use in Gas Chromatography

The use of chlorodifluoroacetic anhydride in combination with other reactive anhydrides is a method for analyzing protein amino acids via gas chromatography. This application is crucial for biochemical analysis and research (Hušek, 1982).

5. Synthesis of Isoxazoles

A study has developed an efficient reaction involving vinyl azides and chlorodifluoroacetic anhydride for synthesizing 5-difluoromethyl and 5-chlorodifluoromethyl isoxazoles. This synthesis method is significant for creating these compounds with high yields (Lin, Wu, & Weng, 2020).

Safety And Hazards

Chlorodifluoroacetic anhydride causes severe skin burns and eye damage . It may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Chlorodifluoroacetic anhydride has been employed as a low-cost and versatile fluoroalkylating reagent . It has been used in an operationally simple, mild, and switchable protocol to access various gem-difluoro compounds . This suggests potential future directions in the synthesis of gem-difluoro compounds.

properties

IUPAC Name

(2-chloro-2,2-difluoroacetyl) 2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F4O3/c5-3(7,8)1(11)13-2(12)4(6,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJIFLOSOQGDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)OC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062659
Record name Acetic acid, chlorodifluoro-, anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodifluoroacetic anhydride

CAS RN

2834-23-3
Record name Acetic acid, 2-chloro-2,2-difluoro-, 1,1′-anhydride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-chloro-2,2-difluoro-, 1,1'-anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-chloro-2,2-difluoro-, 1,1'-anhydride
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Record name Acetic acid, chlorodifluoro-, anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodifluoroacetic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
S Kawamura, CJ Henderson, Y Aoki… - Chemical …, 2018 - pubs.rsc.org
We developed a practical chlorodifluoromethylation reaction mediated by diacyl peroxide generated in situ from chlorodifluoroacetic anhydride. Allylic and amino-…
Number of citations: 31 pubs.rsc.org
PE Watkins, E Whittle - Journal of the Chemical Society, Faraday …, 1984 - pubs.rsc.org
The photolysis of the vapour of chlorodifluoroacetic anhydride, (CF2ClCO)2O, has been studied over the range 19–201 C using 248 nm radiation. Quantum yields of the products CO, …
Number of citations: 2 pubs.rsc.org
M Yoshida, Y Morinaga, M Iyoda - Journal of fluorine chemistry, 1994 - Elsevier
… 3 “C, stirred vigorously and chlorodifluoroacetic anhydride (4.5 g) in 5 ml of Freon 113 was added drop-by-drop for 5 min. After all of the chlorodifluoroacetic anhydride had been added, …
Number of citations: 39 www.sciencedirect.com
P Diter, E Magnier, JC Blazejewski - Journal of Fluorine Chemistry, 2007 - Elsevier
… chlorodifluoroacetic anhydride We are aware of only one report suggesting the use of chlorodifluoroacetic anhydride … ], the reaction of chlorodifluoroacetic anhydride with simple primary …
Number of citations: 2 www.sciencedirect.com
R Giri, I Mosiagin, I Franzoni, NY Nötel… - Angewandte Chemie …, 2022 - Wiley Online Library
… Herein, we report a visible light-mediated strategy for the direct unlock of chlorodifluoroacetic anhydride, a low-cost, well-known, and readily available reagent, to access the …
Number of citations: 13 onlinelibrary.wiley.com
AF Cockerill, DNB Mallen, DJ Osborne… - … of Chromatography A, 1975 - Elsevier
The diastereoisomeric content of 1-(2-phenyladamant-1-yl)-2-methylaminopropane can be determined by gas chromatography following treatment with chlorodifluoroacetic anhydride. …
Number of citations: 4 www.sciencedirect.com
RC McAtee, JW Beatty, CC McAtee… - Organic …, 2018 - ACS Publications
… with commercially available chlorodifluoroacetic anhydride (… reagent combination (chlorodifluoroacetic anhydride/pyridine N… the combination of chlorodifluoroacetic anhydride, pyridine N…
Number of citations: 55 pubs.acs.org
DF Hagen, JS Marhevka, LC Haddad - Spectrochimica Acta Part B: Atomic …, 1985 - Elsevier
… Dual element acetylation tagging can, for example, be accomplished with chlorodifluoroacetic anhydride, and acetylated amines are readily detected via their chlorine and fluorine …
Number of citations: 36 www.sciencedirect.com
S Barata-Vallejo, A Postigo - Molecules, 2019 - mdpi.com
… available chlorodifluoroacetic anhydride as a source of CF 2 Cl radicals and found that with benzene as the substrate, a combination of pyridine-N-oxide, chlorodifluoroacetic anhydride, …
Number of citations: 21 www.mdpi.com
W Wu, C Xu, Z Weng - Journal of Fluorine Chemistry, 2019 - Elsevier
… Additionally, the reaction with chlorodifluoroacetic anhydride affords the corresponding 3-… arylacetylenes with azides and chlorodifluoroacetic anhydride under the similar conditions (…
Number of citations: 7 www.sciencedirect.com

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